2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol
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Overview
Description
2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is an organic compound with the molecular formula C11H14F3NO2 and a molecular weight of 249.23 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, a dimethylaminomethyl group, and a phenolic hydroxyl group
Preparation Methods
The synthesis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the phenol to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethoxy group, leading to the formation of partially or fully reduced products.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted phenols, quinones, and reduced derivatives.
Scientific Research Applications
2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with nucleophilic sites. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol can be compared with other similar compounds, such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylaminomethyl groups and a phenolic hydroxyl group, but lacks the trifluoromethoxy group, making it less lipophilic.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group and a phenolic hydroxyl group, but lacks the dimethylaminomethyl group, resulting in different reactivity and applications.
The presence of the trifluoromethoxy group in this compound makes it unique, as it enhances the compound’s chemical stability and lipophilicity, leading to distinct properties and applications.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-6-methyl-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7-4-9(17-11(12,13)14)5-8(10(7)16)6-15(2)3/h4-5,16H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMCSFXRMWCFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)C)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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